

# An In-depth Technical Guide to tert-Butyl Bromoacetate (CAS 5292-43-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl bromoacetate** (tBBA), a versatile reagent widely employed in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and key applications, with a focus on its role as an alkylating agent in drug development.

## **Core Properties and Specifications**

**tert-Butyl bromoacetate** is a halogenated ester recognized for its utility as a building block in the synthesis of complex organic molecules.[1] It is a light yellow, transparent liquid soluble in many organic solvents like alcohols and ethers.[2]

#### **Physicochemical Properties**



Property	Value	Reference
CAS Number	5292-43-3	[3]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub>	[3]
Molecular Weight	195.05 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[5]
Density	1.321 g/mL at 25 °C	
Boiling Point	50 °C at 10 mmHg	[6]
Refractive Index	n20/D 1.445	
Flash Point	49 °C	[7]
Solubility	Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water.	[6]

**Spectroscopic Data** 

Spectrum Type	Peak Information	Reference
¹H NMR (CDCl₃)	δ (ppm): 1.49 (s, 9H), 3.75 (s, 2H)	[2]
IR (neat)	ν (cm <sup>-1</sup> ): 1740	[2]
<sup>13</sup> C NMR	Data not explicitly found in search results	
Mass Spectrometry	Data not explicitly found in search results	

## **Synthesis of tert-Butyl Bromoacetate**

Several methods for the synthesis of **tert-butyl bromoacetate** have been reported. A common laboratory-scale preparation involves the reaction of bromoacetyl bromide with tert-butanol.



## Experimental Protocol: Synthesis from Bromoacetyl Bromide and tert-Butanol

This protocol is adapted from a documented laboratory procedure.[2]

#### Materials:

- Bromoacetyl bromide
- Dry tert-butanol
- N,N-Dimethylaniline
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether (Et<sub>2</sub>O)
- 10% Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated Sodium Chloride (NaCl) solution
- Magnesium Sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve N,N-Dimethylaniline (1.1 eq.) and dry tert-butanol (1.3 eq.) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add bromoacetyl bromide (1.0 eq.) dropwise to the cooled solution.
- Allow the mixture to stir overnight at room temperature. A white precipitate will form.
- · Add water to dissolve the precipitate.
- Separate the aqueous phase and extract it twice with diethyl ether.
- Combine the organic phases and wash with 10% H<sub>2</sub>SO<sub>4</sub> until the aqueous phase is neutralized (check with NaOH).

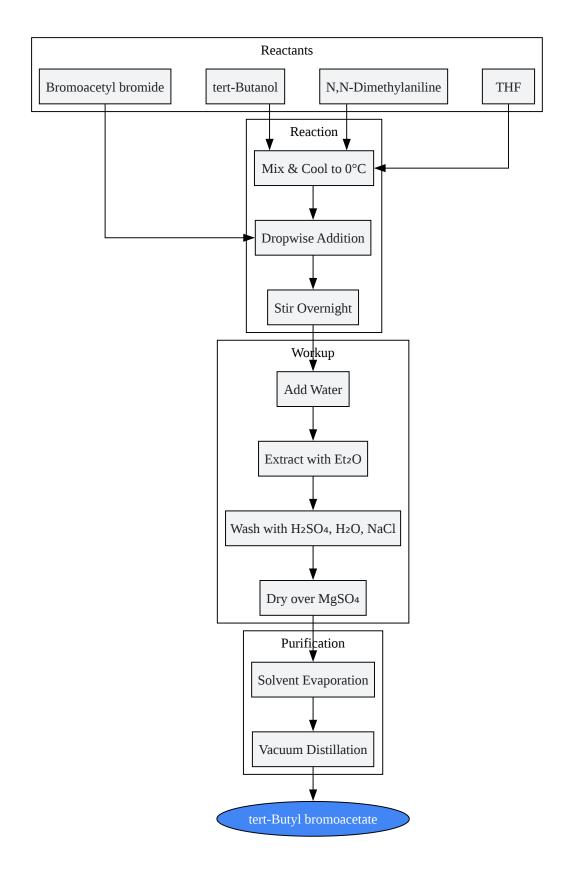






- Wash the organic phase sequentially with water and saturated NaCl solution.
- Dry the organic phase over MgSO<sub>4</sub>.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under vacuum to yield tert-butyl
  bromoacetate as a colorless liquid.





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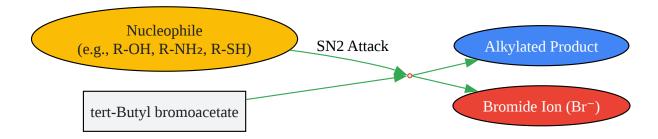
Synthesis Workflow for tert-Butyl bromoacetate

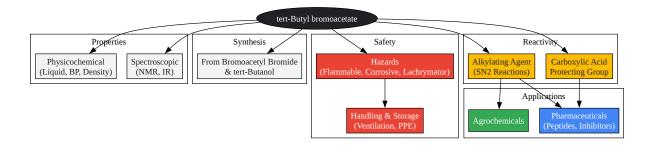


### **Reactivity and Applications in Drug Development**

**tert-Butyl bromoacetate** is a potent alkylating agent, a characteristic that defines its primary role in organic synthesis.[3][8] The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

#### **General Alkylation Reaction**





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